molecular formula C19H21N3O4 B3479337 1-(2-methoxybenzyl)-4-(4-nitrobenzoyl)piperazine

1-(2-methoxybenzyl)-4-(4-nitrobenzoyl)piperazine

Cat. No.: B3479337
M. Wt: 355.4 g/mol
InChI Key: DIFVTZDHJJYHQI-UHFFFAOYSA-N
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Description

1-(2-methoxybenzyl)-4-(4-nitrobenzoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MNBP and belongs to the class of piperazine derivatives. In

Scientific Research Applications

MNBP has been extensively studied for its potential applications in various fields. MNBP has shown promising results in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. MNBP has also been studied for its anticancer properties and has shown to inhibit the growth of cancer cells. Additionally, MNBP has been studied for its potential use as an anti-inflammatory agent and has shown to reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of MNBP is not fully understood. However, studies suggest that MNBP exerts its effects by modulating various signaling pathways in the body. MNBP has been shown to modulate the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters such as acetylcholine. MNBP has also been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
MNBP has been shown to have various biochemical and physiological effects. MNBP has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. MNBP has also been shown to reduce the levels of reactive oxygen species, which are involved in the development of various diseases. Additionally, MNBP has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of inflammation.

Advantages and Limitations for Lab Experiments

MNBP has several advantages for lab experiments. MNBP is easy to synthesize and can be easily scaled up for large-scale production. MNBP is also stable under various conditions, which makes it suitable for long-term storage. However, MNBP has some limitations for lab experiments. MNBP has low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, MNBP has low bioavailability, which makes it difficult to study its effects in vivo.

Future Directions

MNBP has shown promising results in various studies, and there are several future directions for research on this compound. One future direction is to study the effects of MNBP in animal models of neurological disorders such as Alzheimer's and Parkinson's disease. Another future direction is to study the effects of MNBP in animal models of cancer. Additionally, future studies can focus on improving the solubility and bioavailability of MNBP, which can help in the development of new drugs based on this compound.
Conclusion:
In conclusion, MNBP is a chemical compound that has shown promising results in various scientific studies. MNBP has potential applications in the treatment of neurological disorders, cancer, and inflammation. MNBP has several advantages for lab experiments, but also has some limitations. Future research on MNBP can help in the development of new drugs based on this compound and can lead to new treatments for various diseases.

Properties

IUPAC Name

[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-26-18-5-3-2-4-16(18)14-20-10-12-21(13-11-20)19(23)15-6-8-17(9-7-15)22(24)25/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFVTZDHJJYHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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